molecular formula C14H16Cl2O3 B601643 Ciprofibrate Impurity D CAS No. 130232-51-8

Ciprofibrate Impurity D

Cat. No.: B601643
CAS No.: 130232-51-8
M. Wt: 303.18
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Ciprofibrate Impurity D primarily targets the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα is a nuclear receptor protein that plays a crucial role in the regulation of lipid metabolism, including the breakdown of fats and cholesterol .

Mode of Action

This compound is believed to function as an agonist of PPARα . As an agonist, it binds to PPARα and activates it, leading to an increase in the receptor’s activity . This activation results in the acceleration of the breakdown of dietary fat, especially triglycerides and cholesterol, thus helping to clear the blood of cholesterol and triglycerides .

Biochemical Pathways

The activation of PPARα by this compound affects several biochemical pathways. It leads to a marked reduction in the levels of very low-density lipoprotein (VLDL)-1 and VLDL-2, which are rich in triglycerides . It also results in a reduction in the levels of low-density lipoprotein (LDL), particularly dense LDL particles . Concurrently, it induces an elevation in the levels of high-density lipoprotein (HDL), particularly HDL-3 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the levels of lipids in the body, which can be affected by diet and lifestyle, can impact the effectiveness of this compound . High levels of lipids can lead to the deposition of excess fat onto the walls of blood vessels, potentially reducing the efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Ciprofibrate Impurity D plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with peroxisome proliferator-activated receptor alpha (PPARα), which is a key regulator of lipid metabolism . The nature of these interactions involves the activation of PPARα, leading to changes in the expression of genes involved in lipid metabolism.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to stimulate high-density lipoprotein (HDL)-mediated cellular cholesterol efflux, which is crucial for maintaining cellular cholesterol homeostasis . Additionally, it can impact the expression of genes involved in lipid metabolism, thereby influencing cellular lipid levels.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound acts by activating PPARα, which in turn regulates the expression of genes involved in lipid metabolism . This activation leads to increased fatty acid oxidation and decreased triglyceride levels in the liver. Additionally, this compound can inhibit the activity of certain enzymes involved in cholesterol biosynthesis, further contributing to its lipid-lowering effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to this compound can lead to sustained activation of PPARα and continuous modulation of lipid metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces lipid levels without causing significant adverse effects . At higher doses, it can lead to toxic effects such as hepatotoxicity and myopathy . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid metabolism. It interacts with enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which are involved in fatty acid oxidation . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites such as triglycerides and cholesterol .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, it can bind to albumin in the bloodstream, facilitating its transport to various tissues . Once inside the cells, this compound can accumulate in lipid droplets and other cellular compartments involved in lipid metabolism .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with PPARα and other proteins involved in lipid metabolism . Additionally, this compound can undergo post-translational modifications that direct it to specific cellular compartments, such as the endoplasmic reticulum and mitochondria .

Preparation Methods

The synthesis of Ciprofibrate Impurity D involves several steps:

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Ciprofibrate Impurity D undergoes various chemical reactions:

Major products formed from these reactions include the oxidized, reduced, or hydrolyzed derivatives of this compound.

Scientific Research Applications

Ciprofibrate Impurity D is used in various scientific research applications:

Comparison with Similar Compounds

Ciprofibrate Impurity D can be compared with other impurities of Ciprofibrate:

This compound is unique due to its specific ester structure, which differentiates it from other impurities in terms of its chemical properties and reactivity.

Properties

IUPAC Name

methyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2O3/c1-13(2,12(17)18-3)19-10-6-4-9(5-7-10)11-8-14(11,15)16/h4-7,11H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMIJFOKKANKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)OC1=CC=C(C=C1)C2CC2(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Alternatively, methyl 2-[p-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate was prepared from 20 g. of p-(2,2-dichlorocyclopropyl)phenol [Example 24, part (a)], 38 g. of ethyl 2-bromo-2-methylpropionate and 42 g. of potassium carbonate in 100 ml. of acetonitrile. The ethyl 2-bromo-2-methylpropionate was added in two equal portions, the second portion being added after seven hours of heating at reflux. The reaction mixture was heated at reflux for about three days and the product isolated to give 32 g. of ethyl 2-[p-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate. The latter was hydrolyzed in the usual manner with ethanolic sodium hydroxide to produce 2-[p-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionic acid, identical with the compound formed in Example 24, part (b).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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